molecular formula C19H21NO4 B5548945 4-[1-(2,5-dimethyl-3-furoyl)piperidin-3-yl]benzoic acid

4-[1-(2,5-dimethyl-3-furoyl)piperidin-3-yl]benzoic acid

Cat. No.: B5548945
M. Wt: 327.4 g/mol
InChI Key: XXXDQPYUFCZHJH-UHFFFAOYSA-N
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Description

4-[1-(2,5-dimethyl-3-furoyl)piperidin-3-yl]benzoic acid is a useful research compound. Its molecular formula is C19H21NO4 and its molecular weight is 327.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.14705815 g/mol and the complexity rating of the compound is 472. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Research Applications

  • Metabolism and Drug Development : The study of Lu AA21004, a novel antidepressant, involved understanding its metabolic pathways, including the formation of a benzoic acid derivative, emphasizing the role of cytochrome P450 enzymes in drug metabolism. This research underlines the importance of such compounds in developing new therapeutic agents (Hvenegaard et al., 2012).

  • Herbicidal Activity : Aryl-formyl piperidinone derivatives, incorporating fragments from natural products, have been designed and synthesized for their herbicidal activity, targeting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This indicates the potential of such compounds in agricultural applications (Fu et al., 2021).

Organic Synthesis and Chemical Reactions

  • Novel Synthesis Methods : Research into the synthesis of hybrid compounds based on 4-[(1-oxo-3,4-dihydro-2H-naphmalen-2-ylidene)methyl]benzoic acid explores new synthetic routes and potential applications in creating compounds with pharmacophoric fragments, highlighting the versatility of these chemical structures in synthesizing novel organic compounds (Ivanova et al., 2019).

  • Antimicrobial Activity : The antimicrobial activity of Piper gaudichaudianum Kuntze and its synergism with different antibiotics have been studied, with a focus on prenylated derivatives of benzoic acid, demonstrating the potential of these compounds in developing new antimicrobial agents (Puhl et al., 2011).

Properties

IUPAC Name

4-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-12-10-17(13(2)24-12)18(21)20-9-3-4-16(11-20)14-5-7-15(8-6-14)19(22)23/h5-8,10,16H,3-4,9,11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXDQPYUFCZHJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCCC(C2)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.